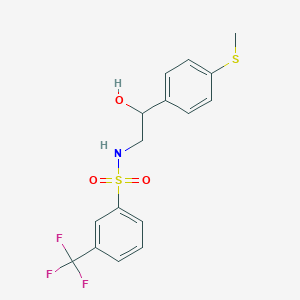

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is an organic compound with a complex molecular structure. This compound features a benzenesulfonamide backbone with various substituents, including a hydroxy group, a methylthio group, and a trifluoromethyl group. These functional groups impart unique chemical properties and reactivity, making it a subject of scientific interest.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps Starting from a suitable benzenesulfonamide precursor, a series of substitutions and modifications can be executedIndustrial Production Methods: Industrial production would streamline these steps using automated reactors and continuous flow chemistry to ensure high yield and purity. Key factors include reaction temperature, pressure, catalyst selection, and solvent choice.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions such as oxidation, reduction, and substitution. The hydroxy and methylthio groups can participate in nucleophilic substitution, while the trifluoromethyl group is known for its strong electron-withdrawing properties, influencing the reactivity of the entire molecule. Common Reagents and Conditions: Typical reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions often use halogenated intermediates under mild conditions with catalysts like palladium or copper. Major Products: The primary products depend on the reaction conditions. Oxidation may yield sulfoxide or sulfone derivatives, while reduction might result in simplified hydroxy or thiol compounds.

Scientific Research Applications

This compound is widely researched due to its versatile applications: In Chemistry: It serves as a reagent in organic synthesis, contributing to the development of new pharmaceuticals and agrochemicals. In Biology: It has shown potential as a bioactive compound, influencing various biological pathways and possessing antimicrobial or antiproliferative properties. In Medicine: Preliminary studies suggest its utility in drug development, particularly for targeting diseases influenced by its unique functional groups. In Industry: Its stable structure and reactive sites make it valuable in the production of fine chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through several molecular pathways: Molecular Targets: It interacts with enzymes and receptors in biological systems, modulating their activity. The trifluoromethyl group enhances its binding affinity due to its lipophilicity. Pathways Involved: Its action often involves the inhibition or activation of specific enzymes, altering metabolic processes or signaling pathways critical to cell function and survival.

Comparison with Similar Compounds

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide stands out among similar sulfonamide compounds due to its unique trifluoromethyl group, which confers exceptional stability and reactivity. Similar Compounds: Comparable compounds include other benzenesulfonamides and trifluoromethylated aromatics

In essence, this compound is a multifaceted compound with broad implications in scientific research and industrial applications. Its unique structure opens avenues for innovative uses and deeper understanding in various fields.

Biological Activity

The compound N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative with potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₄F₃N₃O₂S

- Molecular Weight : 319.33 g/mol

The presence of a trifluoromethyl group and a sulfonamide moiety suggests significant interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

-

Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including:

- Cholinesterases : It has shown potential as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies indicate IC50 values in the low micromolar range, suggesting potent activity compared to standard inhibitors like donepezil .

- Proteases : It has been evaluated for its ability to inhibit viral proteases, particularly SARS-CoV-2 3CL protease, with promising IC50 values indicating effective inhibition .

- Receptor Modulation : The compound acts on neurokinin receptors, which are involved in various physiological processes including pain perception and inflammation. Its modulation of these receptors can lead to therapeutic effects in pain management and anti-inflammatory applications .

Efficacy in Biological Assays

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective properties of the compound in animal models of Alzheimer's disease. The results indicated a significant reduction in cognitive decline and neuroinflammation markers .

- Anticancer Activity : In vitro studies demonstrated that the compound exhibits anticancer properties against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed an IC50 value of 5.85 µM against MCF-7 cells, indicating its potential as an anticancer agent .

- Toxicological Profile : Preliminary toxicity assessments revealed that while the compound exhibits beneficial biological activities, it also poses risks such as skin irritation and potential allergic reactions upon exposure .

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3S2/c1-24-13-7-5-11(6-8-13)15(21)10-20-25(22,23)14-4-2-3-12(9-14)16(17,18)19/h2-9,15,20-21H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSYTZYDRBUFSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.